N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide is a small-molecule compound identified as a potential inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry. [] It belongs to the anthraquinone class of compounds, known for their diverse biological activities. [] This compound is primarily investigated for its antiviral properties and its potential application in developing therapeutics for SARS. []
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide inhibits SARS-CoV entry by targeting a late stage of the viral entry process. [] It does not interfere with the interaction between the SARS-CoV spike protein (SARS-S) and the human angiotensin-converting enzyme 2 (ACE2) receptor, nor does it affect the enzymatic activity of cathepsin L. [] Instead, it prevents the fusion of the viral membrane with the host cell membrane, effectively blocking viral entry. []
The primary scientific application of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide is in antiviral research, specifically targeting SARS-CoV. [] Its ability to inhibit viral entry by blocking membrane fusion presents a potential therapeutic strategy for combating SARS. [] Further research is needed to explore its efficacy, safety profile, and potential for development into an antiviral drug.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2